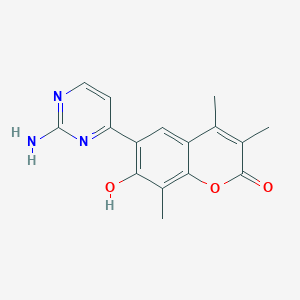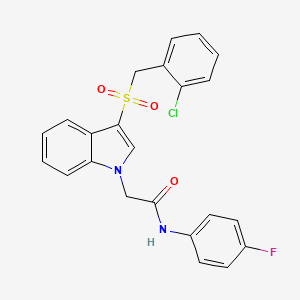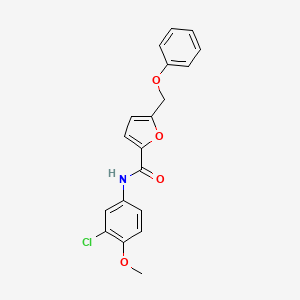
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The presence of the aminopyrimidine and hydroxy groups adds to its chemical diversity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions. The aminopyrimidine moiety can be introduced via nucleophilic substitution reactions using 2-aminopyrimidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the chromenone core or the aminopyrimidine moiety.
Substitution: The aminopyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction could lead to various reduced forms of the chromenone core.
Aplicaciones Científicas De Investigación
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mecanismo De Acción
The mechanism of action of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of signaling pathways related to cell growth and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-aminopyrimidin-4-one derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biological activities.
Chromenone derivatives: Compounds with a chromenone core structure, such as coumarins, have comparable chemical properties and applications.
Uniqueness
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is unique due to the combination of its chromenone core and aminopyrimidine moiety. This structural diversity enhances its potential for various applications in scientific research and industry, making it a valuable compound for further study.
Propiedades
Fórmula molecular |
C16H15N3O3 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
6-(2-aminopyrimidin-4-yl)-7-hydroxy-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C16H15N3O3/c1-7-8(2)15(21)22-14-9(3)13(20)11(6-10(7)14)12-4-5-18-16(17)19-12/h4-6,20H,1-3H3,(H2,17,18,19) |
Clave InChI |
LJIXLYCADYQHKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290751.png)
![Methyl 4-({[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290753.png)

![Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290771.png)
![Ethyl 4-({[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290775.png)
![7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11290782.png)
![5-hydroxy-N-(3-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290788.png)
![N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290804.png)
![9'-Bromo-1-methyl-2'-(2-thienyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11290818.png)
![N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11290824.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11290841.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11290848.png)

